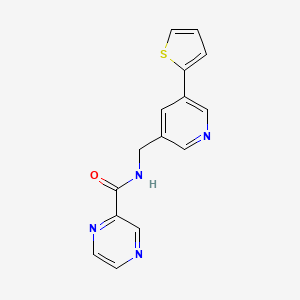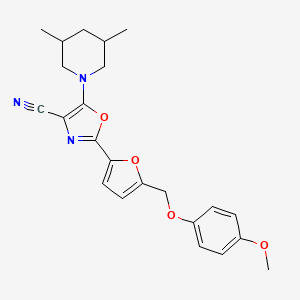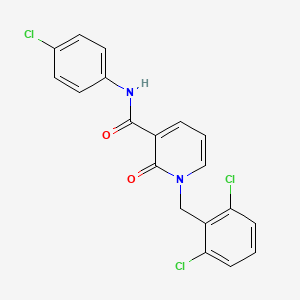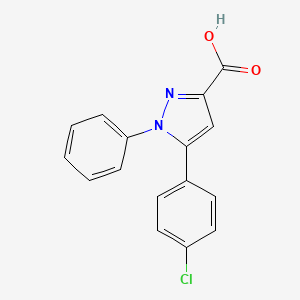
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are often used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The structures of synthetic derivatives are usually confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve various methods, including using nanocatalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various methods. For example, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has been studied for its potential in synthesizing heterocyclic compounds with significant antimicrobial properties. Research illustrates the synthesis of derivatives like thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidines, demonstrating a broad spectrum of antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antitumor and Antimicrobial Derivatives Synthesis
Further exploration into the compound's utility has led to the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, underpinning its role in developing antitumor and antimicrobial agents. This synthesis pathway emphasizes the compound's versatility in generating pharmacologically active heterocyclic molecules (Hassan, Hafez, & Osman, 2014).
Electronic and Nonlinear Optical Properties
The compound has also facilitated the synthesis of thiophene-2-carboxamides with interesting electronic and nonlinear optical properties. Such studies are crucial for developing materials with potential applications in electronics and photonics, where the manipulation of light and electronic properties is essential (Ahmad et al., 2021).
Metal–Organic Framework (MOF) Development
This compound has been employed in creating metal-organic frameworks (MOFs), showcasing its ability to form complex structures with potential applications in gas storage, separation technologies, and catalysis. The formation of these MOFs highlights the compound's structural versatility and potential in materials science (Cati & Stoeckli-Evans, 2014).
Mecanismo De Acción
While the specific mechanism of action for “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is not known, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-10-16-3-4-18-13)19-8-11-6-12(9-17-7-11)14-2-1-5-21-14/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOMJFDKQQXARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)

![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)


![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)
![3-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2968344.png)
![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)

![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)


![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)